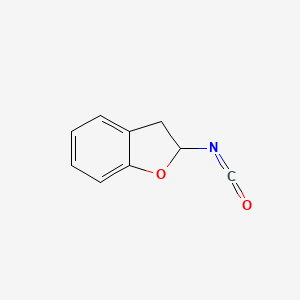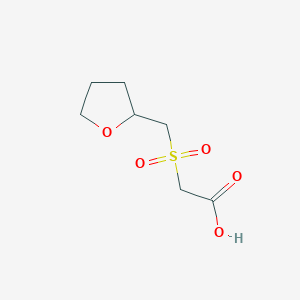
2-(oxolan-2-ylmethanesulfonyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(oxolan-2-ylmethanesulfonyl)acetic acid is a sulfonic acid compound containing a four-membered oxolane ring. It has a molecular weight of 208.24 and its IUPAC name is [(tetrahydro-2-furanylmethyl)sulfonyl]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H12O5S/c8-7(9)5-13(10,11)4-6-2-1-3-12-6/h6H,1-5H2,(H,8,9) . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, 5 oxygen atoms, and 1 sulfur atom . Physical and Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 208.24 .Scientific Research Applications
Acetic Acid Bacteria in Fermented Beverages and Biotechnological Applications
Acetic acid bacteria play a crucial role in the production of vinegar and fermented beverages, such as kombucha, through oxidative fermentation. This process transforms ethanol into acetic acid, highlighting the importance of acetic acid and its derivatives in the food and beverage industry. Additionally, certain strains like Gluconobacter oxydans are utilized in vitamin C production, showcasing the biotechnological applications of acetic acid-related metabolism (Lynch et al., 2019).
Organic Corrosion Inhibitors in Industrial Cleaning
In the realm of industrial cleaning and maintenance, acetic acid serves as an aggressive solution for cleaning purposes. The presence of organic inhibitors, including derivatives of acetic acid, plays a significant role in preventing metallic dissolution in acidic media. These findings underline the critical function of acetic acid and its derivatives in corrosion inhibition, an essential aspect of prolonging the lifespan of industrial machinery and infrastructure (Goyal et al., 2018).
Sulfonamides and Drug Development
The sulfonamide group, a key structural component in various clinically used drugs, exemplifies the chemical versatility and applicability of sulfonated compounds. Sulfonamides have been pivotal in developing diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. This broad range of applications in drug development and therapeutics points to the potential of 2-(oxolan-2-ylmethanesulfonyl)acetic acid in contributing to new pharmaceuticals and medical treatments (Carta et al., 2012).
Environmental and Industrial Applications
Acetic acid's ability to participate in various environmental and industrial processes, such as wastewater treatment and microbial degradation, further illustrates the extensive utility of its derivatives. For instance, peracetic acid is utilized for wastewater disinfection, offering an effective and eco-friendly alternative to traditional disinfectants. The decomposition products of acetic acid, including its derivatives, emphasize the potential for environmental applications, such as pollution control and resource recovery (Kitis, 2004).
Safety and Hazards
The safety information for 2-(oxolan-2-ylmethanesulfonyl)acetic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-(oxolan-2-ylmethylsulfonyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5S/c8-7(9)5-13(10,11)4-6-2-1-3-12-6/h6H,1-5H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSPLXMXPITWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
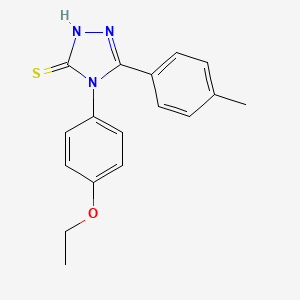
![(2Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B6143694.png)
![2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide](/img/structure/B6143707.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B6143709.png)
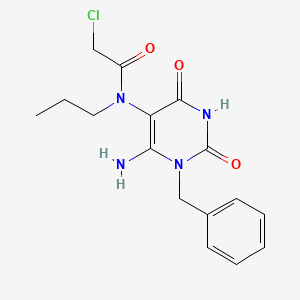
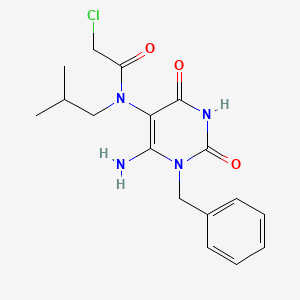

![3-chloro-5-(thiophen-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B6143734.png)



![4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid](/img/structure/B6143760.png)
